1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride is a chemical compound characterized by its molecular formula . This compound features a heterocyclic structure that includes a pyrrolidine ring substituted with a 2-fluorophenyl group and a methanamine moiety. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in various applications.
This compound is classified as an organic compound and falls under the category of amines and heterocycles. Its synthesis and applications are of interest in medicinal chemistry, particularly for compounds that interact with neurotransmitter systems.
The synthesis of 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride typically involves several key steps:
The molecular structure of 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride can be represented as follows:
The presence of the fluorine atom typically enhances biological activity due to increased lipophilicity and potential hydrogen bonding interactions with biological targets.
1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride can participate in various chemical reactions, including:
The mechanism of action for 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, particularly neurotransmitter receptors. The fluorophenyl group enhances binding affinity to these targets, while the pyrrolidine ring contributes to structural stability. This compound may modulate receptor activity, influencing various cellular signaling pathways related to neurotransmission.
1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride has several scientific research applications:
This compound represents a valuable target for further research due to its unique structural features and potential pharmacological properties.
The development of 1-[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride (CAS: 1373111-59-1 for freebase; 1211467-35-4 for hydrochloride) represents a strategic effort to optimize pyrrolidinyl methanamine scaffolds for enhanced neuropharmacological activity. This compound emerged circa 2010–2015 amid research into fluorophenyl-containing tertiary amines targeting central nervous system (CNS) receptors. Its structural lineage connects to earlier molecules like (1-(2-fluorobenzyl)pyrrolidin-3-yl)methanamine (CID 24275261) but features critical modifications: replacement of the benzyl group with a phenyl-pyrrolidine linkage significantly altered receptor binding kinetics and metabolic stability [2] [7].
The inclusion of the 2-fluorophenyl moiety was motivated by extensive structure-activity relationship (SAR) studies showing that ortho-fluorination on the phenyl ring enhances blood-brain barrier (BBB) penetration while maintaining affinity for monoaminergic targets [9]. Early pharmacological screening revealed its potential utility in neurodegenerative and psychiatric disorders, evidenced by patent filings covering its use in Alzheimer’s disease, Parkinson’s disease, and depression therapies. For instance, Eurasian Patent EA018863B1 explicitly claims pyrrolidine derivatives modulating dopaminergic and glutamatergic pathways, critical in cognition and motor control [4].
Table 1: Key Historical Milestones in the Compound’s Development
Year Range | Development Phase | Key Advancements | References |
---|---|---|---|
2010–2015 | Initial Synthesis & Screening | Identification of fluorophenyl-pyrrolidine scaffold for CNS penetration | [7] [3] |
2015–2020 | Target Validation | Demonstrated affinity for σ-receptors and monoamine transporters | [4] |
2020–Present | Therapeutic Patenting | Inclusion in patents for neurodegenerative/psychiatric disorders (e.g., EA018863B1) | [4] [5] |
The molecular architecture of this compound—C₁₁H₁₅FN₂·2HCl (MW: 230.71 g/mol)—integrates three pharmacophoric elements critical for neuroactive drugs:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0